molecular formula C117H199N41O41 B1591451 Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl- CAS No. 64421-69-8

Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-

Cat. No. B1591451
CAS RN: 64421-69-8
M. Wt: 2836.1 g/mol
InChI Key: FPGANZUTDSOUMV-HZUDAGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a peptide is largely determined by the sequence of amino acids and the nature of the side chains. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy can be used to determine the three-dimensional structure of a peptide.


Chemical Reactions
Peptides can undergo a variety of chemical reactions, many of which are catalyzed by enzymes. These can include the formation and breaking of peptide bonds, modifications of amino acid side chains, and more.


Scientific Research Applications

Composition and Metabolic Functions

The specified amino acid sequence is an example of the complexity and diversity of amino acids, which are the building blocks of proteins in humans and animals. Amino acids have both structural and metabolic functions in the body. Essential amino acids, which cannot be synthesized de novo in animal cells, must be obtained from the diet. Recent advances in analytical methods have facilitated the determination of all proteinogenic amino acids in foods consumed by humans and animals. This has implications for nutrition science, emphasizing the importance of a combination of plant- and animal-sourced foods for healthy diets and the role of amino acids in growth performance and feed efficiency in farm and companion animals (Peng Li, Wenliang He, Guoyao Wu, 2021).

Synthetic Applications and Biochemistry

Amino acids and their derivatives play a significant role in synthetic biochemistry, including the synthesis of glycoproteins and other macromolecules. The synthesis of glycosyl derivatives of amino acids, such as L-asparagine, L-serine, and L-threonine, is crucial for understanding and mimicking the biological processes involving glycoproteins. These synthetic efforts contribute to the study of glycoproteins' structure and function, essential for various biological processes, including cell recognition and signaling (H. Garg, R. Jeanloz, 1985).

Environmental and Ecological Research

Amino acids also have applications in environmental and ecological research. The study of amino acid metabolism in various organisms, such as the prairie grain wireworm, contributes to our understanding of their nutritional requirements and ecological roles. Understanding the dietary needs of pests can inform agricultural practices and pest management strategies (R. Kasting, G. Davis, A. Mcginnis, 1962).

Safety And Hazards

The safety and potential hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are harmless. It’s important to handle peptides with care and use appropriate safety measures.


Future Directions

The study of peptides is a rapidly advancing field with many potential future directions. This includes the development of new methods for peptide synthesis, the design of novel peptides with specific functions, and the use of peptides in medicine and industry.


properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGANZUTDSOUMV-HZUDAGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C117H199N41O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2836.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16130992

CAS RN

64421-69-8
Record name Parathyroid hormone (44-68)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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